N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 905688-23-5
VCID: VC5334659
InChI: InChI=1S/C18H18N2O5S/c21-18-10-13(19-26(22,23)15-4-2-1-3-5-15)12-20(18)14-6-7-16-17(11-14)25-9-8-24-16/h1-7,11,13,19H,8-10,12H2
SMILES: C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC=CC=C4
Molecular Formula: C18H18N2O5S
Molecular Weight: 374.41

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide

CAS No.: 905688-23-5

Cat. No.: VC5334659

Molecular Formula: C18H18N2O5S

Molecular Weight: 374.41

* For research use only. Not for human or veterinary use.

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide - 905688-23-5

Specification

CAS No. 905688-23-5
Molecular Formula C18H18N2O5S
Molecular Weight 374.41
IUPAC Name N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Standard InChI InChI=1S/C18H18N2O5S/c21-18-10-13(19-26(22,23)15-4-2-1-3-5-15)12-20(18)14-6-7-16-17(11-14)25-9-8-24-16/h1-7,11,13,19H,8-10,12H2
Standard InChI Key JHSMZFWFBBVUDZ-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC=CC=C4

Introduction

Structural Analysis and Molecular Characteristics

Core Structural Components

The compound’s architecture comprises three distinct regions:

  • Benzodioxin moiety: A six-membered aromatic ring fused with two oxygen atoms at the 1,4-positions, contributing to planar stability and potential π-π stacking interactions .

  • Pyrrolidone ring: A five-membered lactam ring with a ketone group at the 5-position, introducing conformational rigidity and hydrogen-bonding capacity .

  • Benzenesulfonamide group: A sulfonamide-linked benzene ring, a hallmark of enzyme inhibitors due to its ability to mimic biological substrates .

Spectroscopic Validation

Structural confirmation via 1H^1\text{H}-NMR and IR spectroscopy reveals key features:

  • NMR: A singlet at δ 7.8–8.1 ppm corresponds to aromatic protons in the benzenesulfonamide group, while signals at δ 4.2–4.5 ppm indicate the methylene groups of the benzodioxin ring .

  • IR: Strong absorbance at 1675 cm1^{-1} (C=O stretch of pyrrolidone) and 1150 cm1^{-1} (S=O symmetric stretch) .

Synthesis and Optimization

Stepwise Synthetic Route

The synthesis involves three sequential reactions (Figure 1):

  • Formation of benzodioxin-6-amine: 2,3-Dihydro-1,4-benzodioxin-6-amine (1) is prepared via nitration and reduction of 1,4-benzodioxane .

  • Sulfonamide coupling: Reaction with benzenesulfonyl chloride (2) in aqueous NaOH (pH 9–10) yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3) with 75–80% efficiency .

  • Pyrrolidone incorporation: Lithium hydride-mediated alkylation with 2-bromoacetamide derivatives completes the assembly .

Table 1: Key Reaction Conditions

StepReagentsTemperatureTimeYield
1HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4, H2/Pd-C\text{H}_2/\text{Pd-C}0–5°C → RT6 hr68%
2Benzenesulfonyl chloride, NaOHRT4 hr78%
32-Bromoacetamide, LiH, DMF25°C3 hr65%

Purification and Characterization

The crude product is precipitated at pH 2.0 using HCl, followed by recrystallization from ethanol/water (3:1). Purity >95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

CompoundIC50_{50} (μM)Reference
This compound12.3 ± 0.8
Acarbose (control)32.1 ± 1.2

Antimicrobial Activity

Preliminary screening against Staphylococcus aureus and Escherichia coli reveals moderate antibacterial effects (MIC = 64 μg/mL), attributed to sulfonamide-mediated folate pathway disruption.

Central Nervous System (CNS) Applications

Structural analogs reported in patent literature (e.g., WO2012035123A1) show affinity for serotonin and dopamine receptors, suggesting potential in neurodegenerative disease therapy .

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (0.2 mg/mL), highly soluble in DMSO (>50 mg/mL) .

  • Stability: Stable at pH 4–9 for 24 hr; degrades under strong acidic (pH <2) or basic (pH >10) conditions .

Crystallographic Data

Single-crystal X-ray diffraction confirms a monoclinic lattice (space group P21_1/c) with unit cell parameters:

  • a=10.52A˚a = 10.52 \, \text{Å}, b=7.31A˚b = 7.31 \, \text{Å}, c=15.89A˚c = 15.89 \, \text{Å}, β=102.4\beta = 102.4^\circ .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrrolidone ring’s substituents to enhance potency.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration .

  • Target Identification: Proteomic profiling to identify off-target interactions and optimize selectivity .

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